coenzyme F420

Descripción general

Descripción

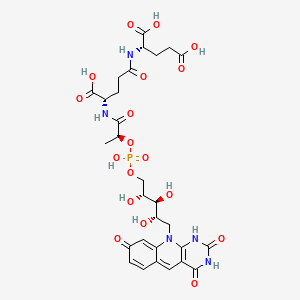

La coenzima F420 es una familia de coenzimas que participan en reacciones redox en una serie de bacterias y arqueas. Se deriva de la coenzima FO (7,8-dimetilo-8-hidroxi-5-deazariboflavina) y difiere en que tiene una cola oligoglutamil unida mediante un puente de 2-fosfo-L-lactato . La coenzima F420 se descubrió originalmente en arqueas metanogénicas y ahora se sabe que es utilizada por varios microorganismos, incluidas las cianobacterias, las proteobacterias del suelo, Chloroflexi y Firmicutes . Es estructuralmente similar al flavín mononucleótido, pero catalíticamente similar al dinucleótido de nicotinamida y adenina y al fosfato de dinucleótido de nicotinamida y adenina, con un bajo potencial redox y siempre transfiriendo un hidruro .

Métodos De Preparación

La coenzima F420 se sintetiza mediante una ruta multipaso. La enzima 7,8-dimetilo-8-hidroxi-5-deazariboflavina sintasa produce la coenzima FO, que es la porción principal de la molécula . La enzima 2-fosfo-L-lactato transferasa une el anillo FO al fosfolactato utilizando una forma activada por trifosfato de guanosina del fosfolactato para impulsar la reacción . El paso final de la síntesis es la adición de dos aminoácidos glutamato al cofactor, realizada por la enzima coenzima F420:gamma-glutamil ligasa . Los métodos de producción industrial implican la extracción y purificación de la coenzima F420 a partir de lodos naturales, optimizando los métodos para obtener coenzima F420 pura de buena calidad .

Análisis De Reacciones Químicas

La coenzima F420 se somete a varias reacciones redox, incluyendo la oxidación y la reducción . Sirve como sustrato para la hidrogenasa de la coenzima F420, la reductasa de 5,10-metilenotetrahidrometanopterina y la deshidrogenasa de metilenotetrahidrometanopterina . Los reactivos comunes utilizados en estas reacciones incluyen hidrógeno y glucosa-6-fosfato . Los principales productos formados a partir de estas reacciones incluyen coenzima F420 reducida y 6-fosfo-D-glucono-1,5-lactona .

Aplicaciones Científicas De Investigación

Enzymatic Reactions and Biocatalysis

F420 is integral to several enzymatic reactions, particularly those involving challenging redox transformations. Its ability to facilitate hydride transfer makes it essential in:

- Methanogenesis : F420 is a cofactor for enzymes involved in methane production from organic substrates. Methanogenic archaea utilize F420-dependent enzymes to catalyze complex one-carbon reactions, which are pivotal in carbon cycling and energy production in anaerobic environments .

- Antibiotic Biosynthesis : F420 is also involved in the biosynthesis of tetracycline antibiotics. The unique electrochemical properties of F420 allow it to participate in the reduction processes necessary for the formation of these bioactive compounds .

Bioremediation

The application of F420 in bioremediation processes has garnered attention due to its role in degrading environmental pollutants:

- Degradation of Aflatoxins and Picrate : Certain microorganisms utilize F420-dependent enzymes to degrade toxic compounds like aflatoxins and picrate, showcasing its potential in bioremediation strategies aimed at detoxifying contaminated environments .

- Wastewater Treatment : Recent studies have demonstrated that F420 can enhance methane yield during sludge treatment processes, indicating its utility in improving the efficiency of wastewater treatment systems .

Biocatalysis in Synthetic Chemistry

F420's low redox potential allows it to catalyze reactions that are otherwise difficult to achieve with traditional catalysts:

- Industrial Biocatalysts : The development of recombinant strains of Escherichia coli engineered for high-yield production of F420 has opened avenues for using F420-dependent enzymes in industrial applications, including the synthesis of fine chemicals and pharmaceuticals .

- Protein Engineering : Advances in protein engineering have enabled the design of F420-dependent enzymes with tailored properties for specific industrial processes, enhancing reaction rates and selectivity .

| Application Area | Specific Use Cases |

|---|---|

| Bioremediation | Degradation of aflatoxins, picrate |

| Industrial Biocatalysis | Synthesis of fine chemicals, pharmaceuticals |

| Wastewater Treatment | Enhancing methane yield during sludge treatment |

Antitubercular Drug Activation

F420 has been identified as crucial for the activation of certain antitubercular drugs:

- Ddn Enzyme Role : The deazaflavin-dependent nitroreductase (Ddn) from Mycobacterium tuberculosis requires F420 for the activation of drugs like pretomanid and delamanid, which are essential for treating multidrug-resistant tuberculosis . This highlights the potential for developing new therapeutic strategies targeting F420-dependent pathways.

Antimicrobial Resistance Studies

Research has indicated that F420 plays a role in antimicrobial resistance mechanisms within mycobacterial pathogens. Understanding these pathways may lead to novel approaches in combating resistant strains of bacteria .

Enhanced Production Techniques

Recent advancements include engineering E. coli to produce F420 through heterologous expression of biosynthetic genes from methanogenic organisms, achieving yields comparable to natural producers . This work illustrates the potential for scalable production methods that can support various applications.

Environmental Impact Studies

Studies have shown that microorganisms utilizing F420 can significantly influence human health and environmental sustainability by mitigating greenhouse gas emissions through enhanced methane production efficiency .

Mecanismo De Acción

La coenzima F420 ejerce sus efectos a través de reacciones redox, transfiriendo un hidruro en reacciones bioquímicas . Tiene un bajo potencial redox, lo que la convierte en un cofactor versátil en diversos procesos enzimáticos . La coenzima es un sustrato para múltiples enzimas, incluida la hidrogenasa de la coenzima F420, que cataliza la reducción de la coenzima F420 . Los objetivos moleculares y las rutas implicadas incluyen la oxidación de sustratos y la reducción de la coenzima F420 a su forma reducida .

Comparación Con Compuestos Similares

La coenzima F420 es estructuralmente similar al flavín mononucleótido, pero catalíticamente similar al dinucleótido de nicotinamida y adenina y al fosfato de dinucleótido de nicotinamida y adenina . A diferencia de estos cofactores, la coenzima F420 tiene un potencial redox más bajo y siempre transfiere un hidruro . Compuestos similares incluyen dinucleótido de flavín y adenina, flavín mononucleótido, dinucleótido de nicotinamida y adenina y fosfato de dinucleótido de nicotinamida y adenina .

Actividad Biológica

Coenzyme F420 is a unique redox cofactor that plays a crucial role in various biological processes, particularly in methanogenesis, antibiotic biosynthesis, and the activation of prodrugs in pathogenic bacteria such as Mycobacterium tuberculosis. Its distinct biochemical properties and widespread distribution across different microbial taxa make it an important subject of study in microbiology and biochemistry.

Role in Methanogenesis

This compound is primarily known for its function in methanogenesis, a process carried out by methanogenic archaea. It acts as a low-potential electron carrier, facilitating the reduction of carbon compounds to methane. The enzyme systems that utilize F420 include F420-dependent hydrogenases and reductases, which are essential for the energy metabolism of methanogens .

Antibiotic Biosynthesis

In addition to its role in methanogenesis, F420 is implicated in the biosynthesis of antibiotics, particularly those produced by Streptomyces species. This cofactor is involved in the enzymatic reactions that lead to the formation of bioactive compounds, highlighting its significance in pharmaceutical microbiology .

Prodrug Activation

F420 has gained attention for its role in activating prodrugs used against tuberculosis. For instance, it is involved in the activation of the antitubercular drugs PA-824 and delamanid through specific F420-dependent enzymes. This mechanism is vital for the efficacy of these medications against Mycobacterium tuberculosis, showcasing F420's importance in clinical applications .

Distribution and Biosynthesis

Recent studies have expanded the understanding of F420's distribution across various microbial species. Initially thought to be limited to certain phyla such as Euryarchaeota and Actinobacteria, it has now been identified in a broader range of organisms, including many soil bacteria from phyla like Proteobacteria and Chloroflexi. This indicates a more extensive ecological role for F420 than previously recognized .

Biosynthetic Pathway

The biosynthesis of this compound involves multiple enzymatic steps facilitated by specific genes (e.g., cofC, cofD, cofE, cofG, cofH). Research has identified variations in this pathway among different organisms, suggesting evolutionary adaptations that allow diverse microbial communities to produce this essential cofactor under varying environmental conditions .

High-Yield Production

A significant advancement in the production of this compound was achieved through metabolic engineering techniques applied to Escherichia coli. Researchers developed synthetic operons that enhanced the yield of F420 by optimizing gene expression related to its biosynthesis. This approach not only improved production but also facilitated further research into F420-dependent bioprocesses and applications in biocatalysis .

Molecular Insights

Studies utilizing structural biology have provided insights into how this compound binds to various proteins involved in metabolic pathways. For example, the binding affinity between F420 and the protein Rv1155 from M. tuberculosis has been characterized, revealing critical interactions that underpin its functional role within bacterial metabolism .

Data Tables

| Biological Activity | Description |

|---|---|

| Methanogenesis | Electron carrier for methane production |

| Antibiotic Biosynthesis | Involved in synthesizing bioactive compounds |

| Prodrug Activation | Activates drugs like PA-824 and delamanid |

| Key Enzymes | Function |

|---|---|

| F420-dependent hydrogenase | Catalyzes hydrogen transfer reactions |

| F420-reducing dehydrogenase | Facilitates redox reactions using F420 |

Propiedades

IUPAC Name |

(2S)-2-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N5O18P/c1-12(25(42)31-17(28(46)47)4-6-21(38)30-16(27(44)45)5-7-22(39)40)52-53(49,50)51-11-20(37)23(41)19(36)10-34-18-9-14(35)3-2-13(18)8-15-24(34)32-29(48)33-26(15)43/h2-3,8-9,12,16-17,19-20,23,36-37,41H,4-7,10-11H2,1H3,(H,30,38)(H,31,42)(H,39,40)(H,44,45)(H,46,47)(H,49,50)(H2,32,33,43,48)/t12-,16-,17-,19-,20+,23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFFZHQKSZLLIT-NALJQGANSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OC[C@H]([C@H]([C@H](CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N5O18P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501046816 | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

773.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64885-97-8 | |

| Record name | Coenzyme F420 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064885978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coenzyme F420 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03913 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-Hydroxy-5-deazaflavin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501046816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Glutamic acid, N-[(2S)-1-oxo-2-(phosphonooxy)propyl]-L-γ-glutamyl-, (1.fwdarw.5)-ester with 1-deoxy-1-(3,4-dihydro-8-hydroxy-2,4-dioxopyrimido[4,5-b]quinolin-10(2H)-yl)-D-ribitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.